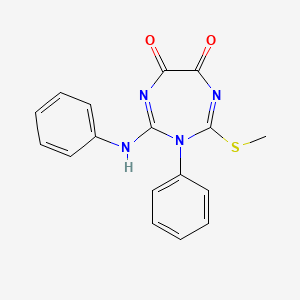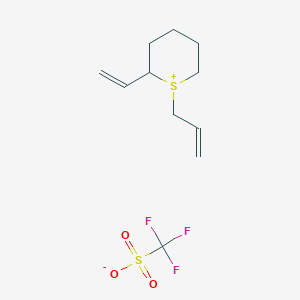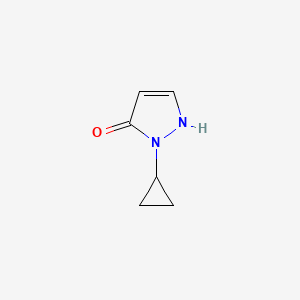
5-Hydroxy-1-cyclopropylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-pyrazol-5-ol can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically occur under mild conditions and can be catalyzed by various metal catalysts, such as copper or ruthenium .
Industrial Production Methods: Industrial production of 1-Cyclopropyl-1H-pyrazol-5-ol often involves large-scale cyclocondensation reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-pyrazol-5-ol undergoes several types of chemical reactions, including:
Substitution: Substitution reactions can occur at different positions on the pyrazole ring, often facilitated by halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-Cyclopropyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications . It often participates in hydrogen bonding and other non-covalent interactions, which influence its biological activity .
Comparison with Similar Compounds
- 3-Aminopyrazole
- 4-Aminopyrazole
- 5-Aminopyrazole
Comparison: 1-Cyclopropyl-1H-pyrazol-5-ol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties . This differentiates it from other pyrazole derivatives, such as aminopyrazoles, which lack this feature . The cyclopropyl group can enhance the compound’s stability and reactivity, making it a valuable scaffold in various applications .
Properties
CAS No. |
325687-40-9 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-cyclopropyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C6H8N2O/c9-6-3-4-7-8(6)5-1-2-5/h3-5,7H,1-2H2 |
InChI Key |
SBBVDZMOFNHVAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=O)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




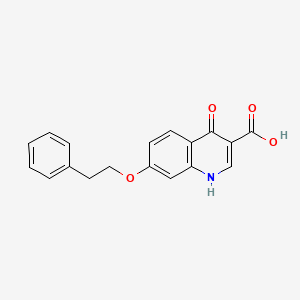
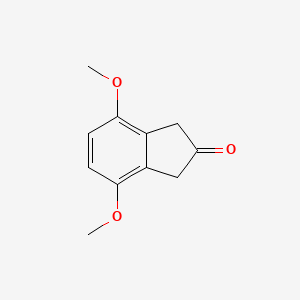
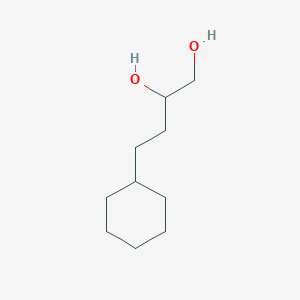
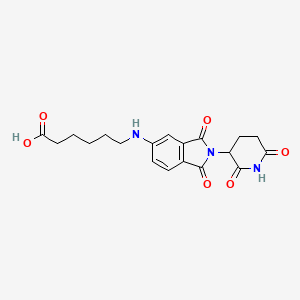
![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)
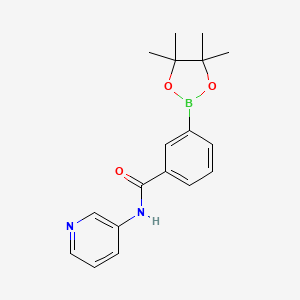
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)
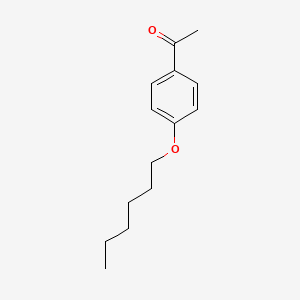

![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)
